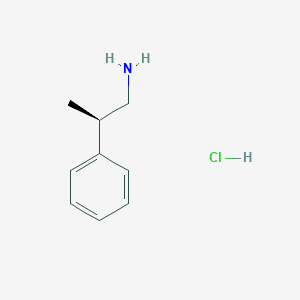

(R)-2-phenylpropan-1-amine hydrochloride

Description

Significance of Enantiomerically Pure Chiral Amines in Synthetic Organic Chemistry

Enantiomerically pure chiral amines are fundamental building blocks in synthetic organic chemistry, primarily due to their widespread presence in biologically active molecules. It is estimated that approximately 40% to 56% of all active pharmaceutical ingredients (APIs) contain a chiral amine structure. researchgate.netrsc.orgnih.gov The specific three-dimensional arrangement (stereochemistry) of these amines is crucial, as it dictates how they interact with chiral biological targets like enzymes and receptors.

The use of a single, pure enantiomer instead of a racemic mixture (an equal mixture of both enantiomers) can lead to significant therapeutic benefits. mdpi.com These advantages may include an improved therapeutic index, higher potency, greater selectivity for the biological target, and a reduction in adverse effects. uff.br Consequently, there is a high demand for synthetic methods that can produce enantiomerically pure amines efficiently and selectively. rsc.org This demand has spurred the development of numerous asymmetric synthesis strategies, including the use of chiral catalysts and biocatalytic methods, to access these valuable compounds. researchgate.netuniovi.es

Structural Characteristics and Intrinsic Chirality of (R)-2-Phenylpropan-1-amine Hydrochloride

The chemical structure of this compound is defined by a propane (B168953) chain with a phenyl group attached to the second carbon atom and an amine group attached to the first. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The intrinsic chirality of the molecule arises from the presence of a stereocenter, also known as a chiral center, at the second carbon atom (C2) of the propan-1-amine backbone. This carbon atom is bonded to four different substituent groups:

A hydrogen atom (H)

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

A -CH₂NH₃⁺Cl⁻ group (aminomethyl group as the hydrochloride salt)

The "R" designation in its name refers to the specific spatial arrangement of these four groups around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. Its mirror image, which is non-superimposable, is the (S)-enantiomer. This structural distinction is fundamental to its role in stereoselective chemical reactions.

Below is a table summarizing the key properties of 2-phenylpropan-1-amine hydrochloride.

| Property | Value |

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 171.67 g/mol nih.gov |

| CAS Number | 20388-87-8 (for the racemate) nih.govchemicalbook.com |

| Chiral Center | Carbon-2 of the propane chain |

| Form | Typically a powder chemicalbook.com |

Note: Data presented is for the hydrochloride salt. The specific CAS number for the (R)-enantiomer is 28163-64-6. chemsrc.com

Evolution of Research Perspectives on Chiral Phenylpropylamines

Research perspectives on chiral phenylpropylamines, including (R)-2-phenylpropan-1-amine, have evolved significantly over the past decades. Initially, many chiral compounds were synthesized and used as racemic mixtures. However, a deeper understanding of stereochemistry in pharmacology and toxicology led to a major shift. Regulatory agencies began to favor the development of single-enantiomer drugs, a trend often referred to as a "chiral switch". mdpi.comnih.gov This practice involves replacing a previously approved racemate with its single, more active or safer enantiomer. mdpi.com

This shift created a strong impetus for the development of novel and efficient methods for asymmetric synthesis. Traditional chemical methods for producing enantiopure amines often relied on chiral auxiliaries, metal complexes with chiral ligands, or the resolution of racemic mixtures. rsc.orguniovi.es While effective, these methods can sometimes have limitations regarding atom economy and enantioselectivity. rsc.org

More recently, biocatalysis has emerged as a powerful and sustainable alternative. researchgate.net Enzymes such as transaminases (TAs) are now widely used for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgrsc.org These biocatalytic methods offer high enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions, representing a significant advancement in the synthesis of enantiopure phenylpropylamines. uniovi.esrsc.org The application of transaminases for producing (R)-arylpropan-amines showcases the modern emphasis on green and efficient chemical manufacturing. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Phenylpropan 1 Amine Hydrochloride

Chemoenzymatic and Biocatalytic Routes to Enantiopure (R)-2-Phenylpropan-1-amine Hydrochloride

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. nih.gov Enzymes, such as transaminases and lipases, offer high enantioselectivity under mild reaction conditions, making them ideal for pharmaceutical applications. nih.govresearchgate.net

Transaminase-Mediated Enantioselective Reductive Amination from Prochiral Ketones

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comfrontiersin.org This process, known as reductive amination, can convert a prochiral ketone, such as 1-phenylpropan-2-one, into the corresponding chiral amine with high enantiomeric excess. rsc.org The use of TAs is an environmentally attractive method for the direct synthesis of pharmaceutically relevant compounds like (R)-2-phenylpropan-1-amine. rsc.org

The efficiency of a biocatalytic process is heavily influenced by various reaction parameters. mdpi.com Optimizing factors such as enzyme and substrate concentration, temperature, and pH is crucial for achieving high conversion rates and yields. mdpi.commdpi.com For instance, in the transamination of a similar ketone, 1-(3-methylphenyl)ethan-1-one, optimal conditions were found to be 10% enzyme loading, 50 g/L substrate loading, a temperature of 45°C, and a pH of 8.0, resulting in a conversion of over 99%. researchgate.net The pH of the reaction mixture significantly impacts the enzyme's specific activity and chiral selectivity by influencing the electrostatic interactions between the enzyme and substrate. researchgate.net Similarly, temperature affects the catalytic performance, with significant reductions in conversion observed outside the optimal range due to potential thermal inactivation or insufficient energy for enzyme activation. researchgate.net

Table 1: Optimized Parameters for Transaminase-Mediated Reductive Amination

| Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|

| Enzyme Loading | 10% | Maximizes reaction rate without excessive cost. | researchgate.net |

| Substrate Loading | 50 g/L | High product output. | researchgate.net |

| Temperature | 45°C | Balances enzyme activity and stability. | researchgate.net |

To enhance the stability, reusability, and industrial applicability of transaminases, they are often immobilized onto solid supports. researchgate.netnih.gov Immobilization can be achieved through methods like sol-gel entrapment, which provides a robust and stable biocatalyst suitable for continuous-flow applications. mdpi.comresearchgate.net Immobilized whole-cell biocatalysts offer several advantages, including improved stability and easier product recovery. researchgate.netrsc.org For example, a transaminase from Chromobacterium violaceum expressed in E. coli has been successfully immobilized using a sol-gel-based method. mdpi.com These immobilized systems have demonstrated long-term stability in continuous processes, making them a sustainable option for producing essential chiral building blocks. mdpi.com

While wild-type transaminases are valuable, their substrate scope and stereoselectivity can be limited. nih.govresearchgate.net Protein engineering techniques, including rational design and directed evolution, are employed to modify the enzyme's active site to accommodate a wider range of substrates and improve catalytic efficiency. frontiersin.orgresearchgate.netmdpi.com The active site of a transaminase typically consists of a large and a small binding pocket, which dictates substrate specificity. mdpi.comdiva-portal.org By mutating key amino acid residues within these pockets, researchers can expand the substrate scope to include bulkier molecules. nih.govmdpi.com For instance, engineering the active site of a ω-transaminase from Nocardioides sp. at residues H62 and Y122 resulted in mutants with 1.5 to 2.0-fold higher activity towards 1-phenoxyacetone. nih.gov

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is another powerful biocatalytic strategy for obtaining enantiomerically pure compounds. nih.gov This method utilizes an enzyme, typically a lipase (B570770), to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov While the maximum theoretical yield for the desired enantiomer is 50%, this method is often favored for its simplicity. rsc.orgnih.gov Lipases are widely used for the kinetic resolution of racemic alcohols and their corresponding acetates through transesterification or hydrolysis reactions. nih.govnih.govmdpi.com The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantiomeric excess and conversion. nih.gov For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates using lipase from Pseudomonas fluorescens yielded both the (R)-alcohol and the remaining (S)-acetate with enantiomeric excesses greater than 99% at 50% conversion. mdpi.com

Table 2: Lipase Screening for Kinetic Resolution of (RS)-2c

| Lipase Source | Conversion (%) | Enantiomeric Excess of Substrate (eeS) (%) | Enantiomeric Excess of Product (eeP) (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | 49 | >99 | 97 | >200 |

| Lipase from Pseudomonas fluorescens (AK) | 50 | >99 | >99 | >200 |

| Lipase from Thermomyces lanuginosus (TLL) | 48 | 94 | >99 | 157 |

| Lipase from Pseudomonas cepacia (PSL) | 49 | >99 | 97 | >200 |

Data derived from a representative study on a similar substrate. nih.gov

Dynamic Kinetic Resolution Strategies Utilizing In Situ Product Crystallization

A significant drawback of traditional kinetic resolution is the 50% theoretical yield limit. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. nih.govprinceton.edu This powerful strategy has been widely applied in asymmetric synthesis. mdpi.com A successful DKR process requires that the rate of racemization is at least equal to or greater than the rate of the enzymatic reaction of the faster-reacting enantiomer. princeton.edu In some cases, the crystallization of the desired product can drive the equilibrium of the resolution, a concept utilized in temperature-cycle-enhanced DKR. This approach has been successfully applied to the synthesis of complex pharmaceutical ingredients, significantly improving yields from as low as 37% in classical resolution to 87% in a DKR process. semanticscholar.org

Deracemization Approaches for Chiral Amine Formation

Deracemization offers an elegant and atom-economical approach to obtaining a single enantiomer from a racemic mixture, theoretically enabling a 100% yield. Unlike classical resolution which separates enantiomers, deracemization converts the unwanted enantiomer into the desired one. This is often achieved through a process of dynamic kinetic resolution (DKR), where a racemizing catalyst is used in conjunction with an enantioselective resolving agent or catalyst.

A notable strategy for the synthesis of (R)-2-phenylpropan-1-amine involves the dynamic kinetic resolution of the precursor, 2-phenylpropanal (B145474). researchgate.netelsevierpure.com This approach combines in-situ racemization of the aldehyde with an enantioselective enzymatic transamination. The racemization of 2-phenylpropanal can be facilitated under mild conditions, ensuring a continuous supply of the (R)-enantiomer for the biocatalyst.

The enzymatic transamination is the key enantioselective step. Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. By selecting a transaminase with a high specificity for the (R)-enantiomer of 2-phenylpropanal, the desired (R)-2-phenylpropan-1-amine can be produced with high enantiomeric excess. A commercially available transaminase from Ruegeria pomeroyi has been successfully employed for this purpose. researchgate.net To drive the reaction equilibrium towards the product, strategies such as in-situ product crystallization (ISPC) can be employed, which removes the amine product from the reaction mixture as it is formed, thereby mitigating product inhibition of the enzyme. researchgate.net

| Parameter | Details |

| Substrate | 2-phenylpropanal |

| Key Process | Dynamic Kinetic Resolution (DKR) |

| Enantioselective Step | Enzymatic Transamination |

| Biocatalyst | Transaminase from Ruegeria pomeroyi |

| Amine Donor | Typically a primary amine like isopropylamine (B41738) |

| Key Advantage | High theoretical yield (approaching 100%) |

| Reported Product Concentration | Up to 250 mM |

| Reported Enantiomeric Excess | Up to 99% |

This chemoenzymatic approach represents a powerful and sustainable method for the production of (R)-2-phenylpropan-1-amine.

Asymmetric Chemical Synthesis Strategies for this compound

Asymmetric synthesis aims to create the desired chiral molecule directly from a prochiral precursor, avoiding the need for resolving a racemic mixture. Several strategies have been developed for the asymmetric synthesis of (R)-2-phenylpropan-1-amine.

Catalytic Asymmetric Hydrogenation of Nitrile Precursors

The catalytic asymmetric hydrogenation of nitriles to primary amines is a direct and atom-economical method. However, this transformation is challenging due to the high stability of the nitrile group and the potential for the formation of secondary and tertiary amine byproducts. The key to this approach is the development of a chiral catalyst that can effectively reduce the nitrile and induce high enantioselectivity.

While specific examples detailing the asymmetric hydrogenation of 2-phenylpropanenitrile (B133222) to (R)-2-phenylpropan-1-amine are not extensively documented in readily available literature, the general principles of this methodology are well-established. wikipedia.org The process would involve the use of a transition metal catalyst, such as rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the nitrile, leading to the preferential formation of one enantiomer of the amine.

The choice of ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands, such as those based on the BINAP framework, have been successful in the asymmetric hydrogenation of various prochiral substrates. The reaction conditions, including hydrogen pressure, temperature, and solvent, would also need to be carefully optimized to maximize both conversion and enantiomeric excess.

Enantioselective Reductive Amination of Corresponding Ketones

Enantioselective reductive amination of the corresponding ketone, 1-phenyl-2-propanone (phenylacetone), is a widely employed and highly effective method for the synthesis of chiral amines. This can be achieved through both biocatalytic and chemocatalytic approaches.

Biocatalytic reductive amination using transaminases (TAs) has emerged as a powerful tool for the synthesis of (R)-2-phenylpropan-1-amine. diva-portal.orguniovi.es These enzymes can directly convert a ketone to a chiral amine with high enantioselectivity. The reaction requires an amine donor, such as isopropylamine or L-alanine. A wide range of transaminases have been screened for the amination of phenylacetone, with several showing excellent activity and selectivity for the (R)-enantiomer. uniovi.es

| Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Configuration |

| ATA-256 | Isopropylamine | 96 | >99 | (R) |

| ATA-025 | Isopropylamine | 99 | >98.5 | (R) |

| TA-P2-B01 | Isopropylamine | 96 | >99 | (R) |

The use of whole-cell biocatalysts can be advantageous as it avoids the need for enzyme purification and can facilitate cofactor regeneration. researchgate.net

Chemocatalytic methods often involve the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction. Chiral catalysts, such as those based on iridium or rhodium with chiral phosphine ligands, can be used to effect the enantioselective reduction of the imine intermediate.

Chiral Auxiliary-Mediated Asymmetric Induction in Amine Synthesis

The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which then directs a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of (R)-2-phenylpropan-1-amine, a chiral auxiliary such as a derivative of pseudoephedrine or an Evans oxazolidinone could be employed. For instance, (1S,2S)-pseudoephenamine, a readily available and effective chiral auxiliary, can be used to direct the asymmetric alkylation of an enolate. nih.govharvard.edu

The general strategy would involve the following steps:

Attachment of the chiral auxiliary: A suitable precursor, such as phenylacetic acid, would be coupled to the chiral auxiliary to form an amide.

Diastereoselective alkylation: The amide would be converted to its enolate, which would then be alkylated with a methylating agent. The steric bulk of the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess.

Removal of the chiral auxiliary: The chiral auxiliary would be cleaved from the alkylated product to yield the desired (R)-2-phenylpropanoic acid, which can then be converted to (R)-2-phenylpropan-1-amine through standard functional group transformations.

While this method is often highly effective and predictable, it is less atom-economical than catalytic methods as it requires stoichiometric amounts of the chiral auxiliary.

Stereoselective Conversion of Imine Intermediates

The stereoselective reduction of a prochiral imine intermediate is another key strategy for the synthesis of (R)-2-phenylpropan-1-amine. The imine can be pre-formed from 1-phenyl-2-propanone and an achiral amine source, or generated in situ.

The enantioselective reduction of the C=N double bond can be achieved using a chiral reducing agent or a catalytic amount of a chiral catalyst with a stoichiometric amount of an achiral reducing agent. Chiral Lewis bases have been shown to catalyze the stereoselective reduction of imines with trichlorosilane, providing access to enantio-enriched amines. nih.gov

Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines with high enantioselectivity. rsc.org These enzymes offer a green and efficient alternative to chemical methods. The selection of an appropriate IRED with specificity for the imine derived from 1-phenyl-2-propanone would be crucial for the successful synthesis of (R)-2-phenylpropan-1-amine.

Diastereomeric Crystallization for Chiral Resolution of 2-Phenylpropan-1-amine Precursors

Diastereomeric crystallization is a classical and widely used method for the separation of enantiomers. wikipedia.org This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility. The process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent.

For the resolution of racemic 2-phenylpropan-1-amine, a chiral acid is typically used as the resolving agent. Tartaric acid is a commonly employed and effective resolving agent for this purpose. The reaction of racemic 2-phenylpropan-1-amine with (R,R)-tartaric acid will form two diastereomeric salts: ((R)-2-phenylpropan-1-ammonium)-(R,R)-tartrate and ((S)-2-phenylpropan-1-ammonium)-(R,R)-tartrate.

By carefully selecting the solvent and crystallization conditions, one of these salts can be selectively precipitated. The less soluble diastereomer is then isolated by filtration. The purified diastereomeric salt is then treated with a base to liberate the free amine, yielding the enantiomerically enriched (R)-2-phenylpropan-1-amine. The resolving agent can often be recovered and reused.

| Parameter | Details |

| Starting Material | Racemic 2-phenylpropan-1-amine |

| Resolving Agent | (R,R)-Tartaric Acid |

| Products | Diastereomeric salts: ((R)-amine)-(R,R)-tartrate and ((S)-amine)-(R,R)-tartrate |

| Separation Method | Fractional Crystallization |

| Key Principle | Differential solubility of diastereomers |

| Final Step | Liberation of the free amine with a base |

This method is robust and can be scaled up for industrial production. However, the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.

Selection and Efficacy of Chiral Resolving Agents (e.g., Tartaric Acid Derivatives)

The success of a chiral resolution process is critically dependent on the choice of the resolving agent. For basic compounds like 2-phenylpropan-1-amine, chiral acids are the agents of choice. Tartaric acid and its derivatives are among the most effective and widely used resolving agents due to their availability, stereochemical purity, and ability to form stable, crystalline diastereomeric salts. chemicalbook.comwikipedia.org

The efficacy of a resolving agent is determined by several factors, including the difference in solubility between the two diastereomeric salts, the yield of the desired diastereomer, and the enantiomeric excess (ee) achieved after separation and recovery of the amine. rsc.org Research has shown that structural modifications to the tartaric acid molecule can significantly influence these parameters.

For instance, studies on analogous amines have demonstrated the superior performance of tartaric acid derivatives over tartaric acid itself. In the resolution of racemic N-methylamphetamine, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) were found to be efficient resolving agents, yielding high enantiomeric excess, whereas tartaric acid (TA) was practically unsuitable. nih.gov Similarly, a comparative study on the resolution of Finerenone highlighted that Di-o-toluoyl-d-tartaric acid (D-DOTA) was more effective than both dibenzoyl tartaric acid (D-DBTA) and ditoluoyl tartaric acid (D-DTTA), achieving a higher enantiomeric excess and a greater difference in the solubility of the diastereomeric salts. figshare.com

A resolution method for 1-phenylpropane-amine using (-)-tartaric acid in a mixture of isopropanol (B130326) and hydrochloric acid has been reported to produce the diastereomeric salt with an enantiomeric excess of 83.5% initially, which was increased to 95% ee after purification by digestion. gavinpublishers.com The choice of solvent and stoichiometry are also crucial variables that must be optimized to maximize both yield and isomeric purity. google.com

| Resolving Agent | Racemic Compound | Molar Ratio (Agent:Racemate) | Achieved Enantiomeric Excess (ee%) | Reference |

| O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-methylamphetamine | 0.25 | 82.5% | nih.gov |

| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | 0.25 | 57.9% | nih.gov |

| (2R,3R)-tartaric acid (TA) | N-methylamphetamine | 0.25 | < 5% | nih.gov |

| (-)-Tartaric Acid | 1-phenylpropane-amine | Not specified | 95% (after purification) | gavinpublishers.com |

| Di-o-toluoyl-d-tartaric acid (D-DOTA) | Finerenone | Not specified | ~10% higher than D-DBTA/D-DTTA | figshare.com |

Mechanistic Studies of Diastereomeric Salt Formation and Preferential Crystallization

The mechanism of chiral resolution by diastereomeric salt formation is a multi-step process governed by thermodynamic and kinetic principles. It begins with the reaction of a racemic amine, containing both (R) and (S) enantiomers, with a single enantiomer of a chiral resolving agent, for example, (R,R)-tartaric acid. libretexts.orglibretexts.org This acid-base reaction results in the formation of two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. libretexts.org

These diastereomers are not mirror images of each other and, consequently, have different physical properties, including melting points, boiling points, and, most importantly for this process, solubilities in a given solvent system. rsc.orglibretexts.orgwikipedia.org The difference in solubility is the cornerstone of the separation. rsc.org One diastereomeric salt will be less soluble than the other and will preferentially crystallize out of the solution under controlled conditions.

Mechanistic studies at the molecular level, often employing single-crystal X-ray analysis, provide insight into the chiral recognition process. The stability and solubility of the diastereomeric salts are dictated by the three-dimensional packing in the crystal lattice. libretexts.org This packing is influenced by a network of intermolecular interactions, including:

Hydrogen Bonding: Strong hydrogen bonds between the cation and anion are crucial for the stability of the crystal lattice. Studies on similar systems have shown that incorporated solvent molecules, like water, can reinforce the hydrogen-bonding network, further stabilizing the less-soluble salt. rsc.org

Ionic Interactions: The electrostatic attraction between the protonated amine and the carboxylate anion of the acid is the primary force holding the salt together.

The less soluble diastereomer forms a more stable and ordered crystal lattice, which favors its precipitation from the solution. libretexts.org The process of preferential crystallization is then employed to isolate this salt. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, the less soluble diastereomer can be selectively crystallized, leaving the more soluble one in the mother liquor. google.com Following filtration, the crystalline salt is treated with a base to neutralize the resolving agent and liberate the desired pure enantiomer, in this case, (R)-2-phenylpropan-1-amine. libretexts.org The resolving agent can often be recovered and recycled, adding to the economic viability of the process. google.com

In Depth Stereochemical Investigations of R 2 Phenylpropan 1 Amine Hydrochloride

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a crucial step in stereochemical analysis. For (R)-2-phenylpropan-1-amine hydrochloride, this is accomplished through a combination of chiroptical spectroscopy and X-ray crystallography, which provide unambiguous assignment of the spatial arrangement of atoms at the chiral center.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Raman Optical Activity)

Vibrational optical activity (VOA) encompasses Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule during vibrational transitions. rsc.org The absolute configuration is determined by comparing the experimental VCD and ROA spectra with spectra predicted by quantum chemical calculations, typically using density functional theory (DFT), for a known enantiomer (e.g., the R-enantiomer). nih.govresearchgate.netnih.gov A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

VCD and ROA are complementary techniques, providing distinct yet synergistic information about molecular chirality. rsc.org VCD is highly sensitive to the molecule's conformation, while ROA is particularly sensitive to the configuration of chiral centers. rsc.org For (R)-2-phenylpropan-1-amine, VCD would probe the preferred spatial arrangements of the phenyl, methyl, and aminomethyl groups, whereas ROA would provide a distinct fingerprint of the (R) configuration at the C2 carbon.

Table 1: Comparison of VCD and ROA for Absolute Configuration Determination

| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |

| Phenomenon | Differential absorption of left vs. right circularly polarized infrared light. | Differential intensity of Raman scattering from right vs. left circularly polarized incident light. rsc.org |

| Primary Sensitivity | Molecular Conformation (torsional angles). rsc.org | Absolute Configuration (stereogenic centers). rsc.org |

| Instrumentation | Based on Fourier-Transform Infrared (FTIR) spectroscopy. rsc.org | Based on Raman spectroscopy. rsc.org |

| Application | Routine method for determining absolute configuration and solution-state conformation of small to medium-sized organic molecules. nih.govnih.gov | Complements VCD, particularly useful for molecules in aqueous solution and biomolecules. rsc.org |

X-ray Crystallography of this compound and Related Salts

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable crystal can be obtained. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice.

For an enantiomerically pure crystal of a compound like this compound, the absolute configuration can be determined through the phenomenon of anomalous dispersion. When heavy atoms are not present, the accurate measurement of diffraction data allows for the calculation of the Flack parameter. This parameter provides a reliable indication of the correctness of the assigned enantiomer. A value close to zero confirms the assigned absolute configuration, while a value near one indicates that the inverted structure is correct.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the methodology remains the gold standard for such determinations.

Table 2: Interpretation of the Flack Parameter in X-ray Crystallography

| Flack Parameter Value | Interpretation |

| ~ 0 | The assigned absolute configuration is correct. |

| ~ 1 | The inverted absolute configuration is correct. |

| ~ 0.5 | The crystal is racemic or twinned. |

| Large uncertainty | The data is not sufficient to determine the absolute configuration reliably. |

Conformational Analysis and Conformational Space Exploration

The biological activity and chemical reactivity of a flexible molecule like (R)-2-phenylpropan-1-amine are governed by the ensemble of its low-energy conformations. Understanding these preferred shapes and the energy barriers between them is essential.

Experimental Spectroscopic Studies of Conformational Preferences

Experimental insights into the gas-phase structures of flexible molecules can be obtained with high precision using rotational spectroscopy, such as Fourier-transform microwave (FTMW) spectroscopy. While direct studies on 2-phenylpropan-1-amine are not available, extensive research on the closely related N-methylated analogue, methamphetamine, provides valuable information. nih.govresearchgate.net

In a study of methamphetamine, only one conformational isomer was observed in the jet-cooled FTMW spectrum. nih.gov This conformer was identified as the lowest energy structure, which adopts a gauche conformation. This folded structure is stabilized by a weak N-H•••π hydrogen bond between the amine group and the phenyl ring. nih.govresearchgate.net Similar studies on 2-phenylethylamine also identified gauche conformers as the most stable, further supporting the significance of this intramolecular interaction. researchgate.net It is highly probable that (R)-2-phenylpropan-1-amine also favors a similar folded conformation where the terminal amino group is oriented back towards the phenyl ring.

Table 3: Experimental Spectroscopic Constants for the Observed Conformer of Methamphetamine

| Parameter | Value (14N-Methamphetamine) |

| Rotational Constant A | 2884.2882(11) MHz |

| Rotational Constant B | 913.68415(23) MHz |

| Rotational Constant C | 778.07720(21) MHz |

| Data from Tubergen et al. researchgate.netresearchgate.net |

Computational Modeling of Stable Conformers and Interconversion Pathways

Computational chemistry provides a powerful tool for exploring the potential energy surface of a molecule to identify stable conformers and the transition states that connect them. acs.orgmdpi.com For phenethylamines, ab initio and DFT calculations are routinely used to model conformational preferences. nih.govacs.org

Studies on methamphetamine and 1-phenyl-2-propanol (B48451) using MP2/6-31G** and MP2/6-311++G** levels of theory have successfully modeled their conformational landscapes. nih.govresearchgate.net The calculations for methamphetamine identified several low-energy conformers, with the global minimum corresponding to a structure stabilized by an N-H•••π interaction, consistent with experimental observations. researchgate.net These computational models predict that conformers with a gauche arrangement of the C-C-N backbone are lower in energy than the more extended anti conformers.

A similar computational approach applied to (R)-2-phenylpropan-1-amine would involve systematically rotating the single bonds (C-C and C-N) to map the potential energy surface. This would yield the geometries of all stable conformers, their relative energies (and thus their predicted Boltzmann populations), and the energy barriers for interconversion between them.

Table 4: Calculated Relative Energies of Methamphetamine Conformers

| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kJ/mol) | Stabilizing Interaction |

| gag' | 60°, 180°, 60° | 0.00 | N-H•••π |

| g'ag | -60°, 180°, 60° | 1.83 | --- |

| g'g'g' | -60°, -60°, -60° | 2.59 | N-H•••π |

| Energies calculated at the MP2/6-311++G//MP2/6-31G** level of theory. Data adapted from Tubergen et al. researchgate.net |

Mechanisms of Stereoselectivity in Synthetic Reactions Involving the Chiral Center

The chiral center in (R)-2-phenylpropan-1-amine is a key feature that can be either synthesized stereoselectively or used to direct the stereochemistry of other reactions. A dominant modern approach for its synthesis is enzymatic reductive amination.

The asymmetric synthesis of (R)-2-phenylpropan-1-amine is efficiently achieved from the prochiral ketone, 1-phenylpropan-2-one, using (R)-selective amine transaminases ((R)-ATAs). nih.gov These enzymes, which belong to fold-class IV of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor (commonly isopropylamine) to the ketone with high enantioselectivity. rsc.orgsemanticscholar.org

The mechanism proceeds through two half-reactions within the enzyme's chiral active site:

The PLP cofactor first accepts an amino group from the amine donor, forming pyridoxamine (B1203002) 5'-phosphate (PMP).

The prochiral ketone, 1-phenylpropan-2-one, enters the active site and forms a Schiff base (external aldimine) with PMP. The enzyme's active site architecture, composed of a "small" and a "large" binding pocket, forces the substrate to bind in a specific orientation. The phenyl group occupies the large pocket, while the methyl group fits into the small pocket. This precise positioning exposes one of the two prochiral faces of the ketone to a stereospecific proton transfer, which ultimately leads to the formation of the (R)-amine upon hydrolysis. semanticscholar.org

Protein engineering efforts have focused on modifying residues within these binding pockets to expand the substrate scope of (R)-ATAs to include bulkier ketones while maintaining high stereoselectivity. semanticscholar.orgresearchgate.net

Advanced Analytical Characterization and Purity Assessment of R 2 Phenylpropan 1 Amine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (R)-2-phenylpropan-1-amine hydrochloride, both ¹H and ¹³C NMR provide unambiguous evidence of its structure. The hydrochloride salt form results in the protonation of the amine group to an ammonium (B1175870) salt (-NH3+), which influences the chemical shifts of nearby protons and carbons, typically causing them to shift downfield compared to the free base.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are detailed in Table 1. The aromatic protons typically appear as a multiplet, while the aliphatic protons show distinct splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons. The three protons of the ammonium group are often observed as a broad singlet due to rapid exchange and quadrupole broadening.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the methyl carbon, the two aliphatic carbons of the propyl chain, and the carbons of the phenyl group. The aromatic region will show four signals: one for the substituted (ipso) carbon, one for the para-carbon, and two for the ortho- and meta-carbons which are chemically equivalent, respectively.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 3.00 - 3.20 | Multiplet | 1H | Methine (CH) |

| ~ 2.80 - 2.95 | Multiplet | 2H | Methylene (CH₂) |

| ~ 8.10 | Broad Singlet | 3H | Ammonium (NH₃⁺) |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 140 | C (ipso-aromatic) |

| ~ 129.5 | CH (meta-aromatic) |

| ~ 128.0 | CH (ortho-aromatic) |

| ~ 127.0 | CH (para-aromatic) |

| ~ 48.0 | CH₂ (Methylene) |

| ~ 41.0 | CH (Methine) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule. Key absorption bands are expected for the ammonium group (N-H stretching and bending), the aromatic ring (C-H and C=C stretching), and the alkyl portions of the molecule (C-H stretching and bending). The presence of a strong, broad absorption in the 2400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of an amine salt.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While water is a strong absorber in IR, it is a weak Raman scatterer, making Raman spectroscopy advantageous for analyzing aqueous samples. For this compound, strong Raman signals are expected for the aromatic ring vibrations, while the N-H vibrations are typically weaker compared to their IR counterparts.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 3000 - 2850 | Aliphatic C-H Stretch | IR, Raman |

| 3200 - 2400 | N-H Stretch (Ammonium Salt) | IR |

| ~1600, ~1450 | Aromatic C=C Stretch | IR, Raman |

| 1600 - 1500 | N-H Bend (Amine Salt) | IR |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous confirmation of a compound's molecular formula.

For this compound, the analysis is typically performed on the protonated free base, [C₉H₁₃N + H]⁺. The theoretical exact mass of this cation is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A match within a very low tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for the Protonated Molecule [C₉H₁₄N]⁺

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₉H₁₄N⁺ |

| Theoretical Exact Mass | 136.11207 Da |

Chromatographic Methods for Enantiomeric Purity Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Chiral chromatography is the gold standard for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. sigmaaldrich.com The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral amines. sigmaaldrich.commdpi.com

For the analysis of 2-phenylpropan-1-amine, a normal-phase HPLC method is typically employed. The mobile phase usually consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol. A small amount of a basic additive, like diethylamine (B46881) (DEA), is often required to improve peak shape and achieve baseline separation by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. mdpi.com

Table 4: Representative Chiral HPLC Method for 2-Phenylpropan-1-amine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | (S)-enantiomer typically elutes before the (R)-enantiomer |

| Representative Retention Time (t_R) for (S)-enantiomer | ~ 8.5 min |

| Representative Retention Time (t_R) for (R)-enantiomer | ~ 9.8 min |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric excess analysis, particularly for volatile compounds. gcms.cz Primary amines like 2-phenylpropan-1-amine often require derivatization prior to GC analysis to improve their volatility and chromatographic behavior, preventing peak tailing. lgcstandards.com A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetamide (B147638) derivative.

The separation is then performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. sigmaaldrich.com The different interactions between the derivatized enantiomers and the chiral selector result in their separation. However, it has been noted that some 1-phenylpropylamine compounds can be challenging to resolve via GC, sometimes showing no enantiomeric separation even after derivatization. wiley.com

Table 5: Representative Chiral GC Method for 2-Phenylpropan-1-amine Enantiomers (as TFA derivatives)

| Parameter | Condition |

|---|---|

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) |

| Column | Chirasil-DEX CB (Di-tert-butyldimethylsilyl-β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal or gradient (e.g., 100°C to 180°C at 2°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Derivatization Protocols for Enhanced Chromatographic Separation and Detection

The analysis of chiral amines such as this compound by chromatographic methods often requires derivatization to achieve two primary objectives: the enhancement of separation efficiency, particularly for enantiomers, and the improvement of detection sensitivity. jfda-online.comresearchgate.net Pre-column derivatization chemically modifies the analyte, converting it into a derivative with properties more suitable for a given chromatographic system. researchgate.netpsu.edu For chiral compounds, derivatization with a chiral reagent converts a pair of enantiomers into diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a standard, achiral stationary phase. jfda-online.com

Several classes of reagents are employed for the derivatization of amphetamine-type compounds. The selection of a reagent depends on the analytical technique (Gas Chromatography or High-Performance Liquid Chromatography) and the specific requirements of the analysis. nih.gov

Common chiral derivatizing agents include:

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl): This reagent reacts with the primary amine group of 2-phenylpropan-1-amine to form stable diastereomeric amides. acs.orgnih.gov These derivatives are well-separated by capillary gas chromatography, enabling accurate enantiomeric quantification. acs.orgsigmaaldrich.com

l-N-Trifluoroacetyl-prolyl chloride (l-TPC): Frequently used in GC-MS methods for the chiral analysis of amphetamines, l-TPC forms diastereomeric derivatives that can be resolved on achiral columns. jfda-online.comoup.com However, careful control of reaction conditions is necessary, as the presence of impurities in the reagent or racemization during analysis can potentially affect the accuracy of enantiomeric composition determination. oup.com

Isothiocyanates: Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate (AITC) react with amines under mild conditions to form diastereomeric thioureas. nih.gov These derivatives are particularly suitable for separation by reversed-phase HPLC. nih.gov

2,4-Dinitrofluorobenzene (DNFB) / Sanger's Reagent: This reagent is used to introduce a strong chromophore into the analyte molecule. researchgate.net The resulting dinitrophenyl derivative exhibits high molar absorptivity, significantly enhancing detection sensitivity in the visible wavelength region for UV-Vis or circular dichroism spectroscopy. researchgate.net

The general procedure involves converting the amine hydrochloride salt to its free base form, often with a mild base, before reacting it with the derivatizing agent. acs.org The resulting derivatives can then be analyzed by techniques such as GC-MS or HPLC. nih.govnih.gov

| Derivatizing Agent | Abbreviation | Derivative Formed | Primary Analytical Technique | Reference |

|---|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Diastereomeric Amide | GC-MS, HPLC | nih.govacs.orgnih.govsigmaaldrich.com |

| l-N-Trifluoroacetyl-prolyl chloride | l-TPC | Diastereomeric Amide | GC-MS | jfda-online.comoup.com |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Diastereomeric Thiourea | HPLC | nih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | Dinitrophenyl (DNP) Derivative | HPLC-UV, CD Spectroscopy | researchgate.net |

Elemental Analysis and Spectroscopic Purity Profiling

The comprehensive characterization and purity assessment of this compound rely on a combination of elemental analysis and advanced spectroscopic techniques. These methods confirm the compound's identity, empirical formula, and stereochemical integrity, while also identifying and quantifying any potential impurities. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. For a pure sample of this compound (Molecular Formula: C₉H₁₄ClN, Molecular Weight: 171.67 g/mol ), the theoretical elemental composition is compared against experimentally determined values. nih.govnih.gov A close correlation (typically within ±0.4%) between theoretical and experimental values is a primary indicator of the sample's purity and correct empirical formula.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 62.97 |

| Hydrogen | H | 8.22 |

| Nitrogen | N | 8.16 |

| Chlorine | Cl | 20.65 |

Spectroscopic Purity Profiling

Spectroscopic methods provide detailed structural information and are highly sensitive to the presence of impurities, even at trace levels. ukm.mynih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation and purity assessment. The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton in the molecule. Impurities, such as synthetic precursors (e.g., phenyl-2-propanone) or by-products (e.g., N-formylamphetamine), would appear as additional, uncharacteristic peaks in the spectrum. researchgate.netnih.gov

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Methine (CH) | ~3.0 - 3.2 | Multiplet | 1H |

| Methylene (CH₂) | ~2.8 - 3.0 | Multiplet | 2H |

| Amine (NH₃⁺) | Broad Singlet | Broad | 3H |

| Methyl (CH₃) | ~1.1 - 1.3 | Doublet | 3H |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine salt (N-H stretch), aromatic and aliphatic C-H bonds, and the aromatic ring C=C bonds. The absence of unexpected peaks (e.g., a strong C=O stretch around 1715 cm⁻¹ which could indicate a phenyl-2-propanone impurity) is an indicator of purity. researchgate.net

Mass Spectrometry (MS): Typically coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For (R)-2-phenylpropan-1-amine, the mass spectrum would show the molecular ion of the free base (m/z = 135). The fragmentation pattern, including characteristic ions, serves as a fingerprint for identification. MS is particularly effective for identifying and profiling trace-level impurities from synthetic routes. ukm.mynih.gov

Computational Chemistry Approaches for R 2 Phenylpropan 1 Amine Hydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It has proven to be particularly valuable in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Prediction of Molecular Geometries, Electronic Structure, and Spectroscopic Properties

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Phenylalkylamine Scaffold

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (phenyl) | 1.39 | 120.0 |

| C-C (alkyl) | 1.53 | - |

| C-N | 1.48 | - |

| C-C-C (alkyl) | - | 112.0 |

| C-C-N | - | 110.0 |

Note: These are representative values for a generic phenylalkylamine scaffold and are intended for illustrative purposes.

Electronic Structure: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be readily calculated. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity.

Table 2: Representative Electronic Properties of a Phenylalkylamine

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 7.0 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Spectroscopic Properties: DFT is also a powerful tool for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to assign vibrational modes to specific molecular motions. rsc.org This comparison is crucial for the structural elucidation of the molecule. Studies on amphetamine and its derivatives have demonstrated the successful application of DFT in interpreting their vibrational and chiroptical spectra. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Transition States in Enantioselective Syntheses

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry. nih.gov DFT calculations play a crucial role in understanding the mechanisms of enantioselective reactions by allowing for the detailed study of potential energy surfaces. This includes the characterization of reactants, products, intermediates, and, most importantly, transition states.

By locating the transition state structure and calculating its energy, the activation barrier for a reaction can be determined, providing insights into the reaction kinetics. nih.gov In the context of the enantioselective synthesis of (R)-2-phenylpropan-1-amine, DFT could be used to model the interaction of a prochiral ketone with a chiral catalyst. The calculations would help in understanding the origin of stereoselectivity by comparing the activation energies of the transition states leading to the (R) and (S) enantiomers. A lower activation energy for the transition state leading to the (R)-enantiomer would explain the observed stereochemical outcome. While specific studies on (R)-2-phenylpropan-1-amine are not prevalent, the general methodology has been successfully applied to various biocatalytic and chemocatalytic systems for chiral amine synthesis. researchgate.netacs.orgrochester.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems over time, which is essential for understanding conformational changes and interactions in a solution or biological environment.

Investigation of Conformational Dynamics and Solvation Effects

The conformation of a molecule can significantly influence its physical and biological properties. (R)-2-phenylpropan-1-amine hydrochloride in solution is not a static entity but exists as an ensemble of different conformations. MD simulations can be used to explore the conformational landscape of the molecule and to understand how the solvent affects its preferred shapes. rsc.org

In an aqueous environment, the protonated amine group of the hydrochloride salt will strongly interact with water molecules through hydrogen bonding. These interactions, along with the hydrophobic interactions of the phenyl group, will dictate the molecule's solvation shell and its conformational preferences. MD simulations can provide detailed information about the structure and dynamics of the surrounding water molecules and how they influence the torsional angles of the phenylpropanamine backbone. nih.gov Such simulations have been used to study the conformational behavior of similar molecules like amphetamine and methamphetamine in aqueous solutions. rsc.orgnih.gov

Ligand-Enzyme Interactions in Biocatalytic Processes

Biocatalysis, particularly the use of enzymes like transaminases, is a powerful method for the synthesis of chiral amines. nih.gov MD simulations are an invaluable tool for studying the interactions between a substrate, such as a prochiral ketone, and an enzyme's active site. These simulations can reveal the dynamic process of ligand binding and unbinding, as well as the conformational changes in both the ligand and the enzyme that are necessary for catalysis.

For the synthesis of (R)-2-phenylpropan-1-amine, a prochiral ketone would bind to the active site of an (R)-selective transaminase. MD simulations can help to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in a specific orientation, leading to the formation of the desired (R)-enantiomer. nih.gov By providing a dynamic picture of the enzyme-substrate complex, MD simulations can complement static docking studies and provide insights for enzyme engineering to improve catalytic efficiency and stereoselectivity. nih.gov

In Silico Prediction and Validation of Chiroptical Spectra

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD), is highly sensitive to the three-dimensional structure of chiral molecules. The prediction of chiroptical spectra using computational methods has become a reliable tool for determining the absolute configuration of chiral compounds. researchgate.net

Time-dependent density functional theory (TD-DFT) is the most common method for calculating ECD spectra. researchgate.netunipi.it The process involves first determining the stable conformers of the molecule and their relative populations, typically through DFT calculations. Then, for each conformer, the ECD spectrum is calculated using TD-DFT. The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

By comparing the calculated ECD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be assigned with a high degree of confidence. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm its absolute configuration. This approach has been successfully applied to a wide range of chiral molecules, including amphetamine derivatives. rsc.org

Role and Transformative Applications of R 2 Phenylpropan 1 Amine Hydrochloride in Asymmetric Organic Synthesis

As a Versatile Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a molecule that possesses one or more stereocenters and is incorporated into a larger, more complex molecule during its synthesis. enamine.net The use of such building blocks is a cornerstone of modern synthetic strategy, providing an efficient pathway to enantiomerically pure products. (R)-2-phenylpropan-1-amine serves as a key precursor in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. chemimpex.com

The primary utility of (R)-2-phenylpropan-1-amine as a building block is for the direct, stereoselective introduction of the 2-phenylpropan-1-amine fragment into a target structure. By starting with the enantiomerically pure (R)-amine, chemists can ensure the correct absolute stereochemistry at that position in the final product, avoiding the need for chiral separations or complex asymmetric reactions later in the synthetic sequence. This is particularly valuable in pharmaceutical development, where specific stereoisomers are often required for optimal interaction with biological targets like enzymes and receptors. enamine.net

For instance, the amine can be coupled with various electrophilic partners. Reaction with carboxylic acids or their derivatives (like acyl chlorides) forms chiral amides, while reaction with alkyl halides can produce chiral secondary or tertiary amines. These reactions proceed with the retention of the stereocenter, directly embedding the chiral amine moiety into a new molecular framework.

Beyond its direct incorporation, (R)-2-phenylpropan-1-amine can be used as a starting material to generate a variety of more complex chiral scaffolds. nih.gov The amine functionality provides a reactive handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.

Chemoenzymatic strategies, which combine chemical synthesis with biocatalytic reactions, can be employed to diversify structures derived from chiral amines. nih.gov For example, the amine group can be transformed into other functional groups, or the phenyl ring can be functionalized to create a library of related compounds. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity. The enantiopure nature of the starting material ensures that all resulting derivatives maintain a specific stereochemical configuration.

Table 1: Physicochemical Properties of (R)-2-Phenylpropan-1-amine

| Property | Value |

| IUPAC Name | (2R)-2-phenylpropan-1-amine nih.gov |

| Synonyms | (R)-(+)-β-Methylphenethylamine, (R)-2-Phenyl-1-propylamine sigmaaldrich.com |

| CAS Number | 28163-64-6 sigmaaldrich.com |

| Molecular Formula | C₉H₁₃N nih.gov |

| Molecular Weight | 135.21 g/mol nih.govsigmaaldrich.com |

| Appearance | Liquid |

| Boiling Point | 197 °C sigmaaldrich.com |

| Density | 0.945 g/mL at 25 °C sigmaaldrich.com |

Function as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com Chiral amines are frequently employed as auxiliaries, particularly for controlling reactions at the α-carbon of carbonyl compounds.

While specific examples detailing (R)-2-phenylpropan-1-amine as a chiral auxiliary are not as prevalent as for its close analog, 1-phenylethylamine, the underlying principles are identical. sci-hub.se The process involves the following steps:

Attachment: The chiral amine is condensed with a carbonyl compound (e.g., a carboxylic acid or ketone) to form a chiral amide or imine.

Diastereoselective Reaction: The presence of the chiral auxiliary creates a diastereomeric environment. The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This leads to the formation of one diastereomer in excess.

Removal: The auxiliary is cleaved from the product, typically through hydrolysis, to release the enantiomerically enriched target molecule and recover the auxiliary.

This strategy allows the chirality of the amine to be temporarily transferred to the substrate, guiding the formation of a new stereocenter with high diastereoselectivity. wikipedia.org

Utility as a Chiral Resolving Agent for Racemic Mixtures

Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. libretexts.org One of the most common methods is the formation of diastereomeric salts. (R)-2-phenylpropan-1-amine hydrochloride, as a source of the chiral base (R)-2-phenylpropan-1-amine, is well-suited for this purpose, particularly for the resolution of racemic acids.

The process relies on the principle that enantiomers have identical physical properties, making them difficult to separate, while diastereomers have different physical properties (e.g., solubility, melting point). libretexts.org The resolution of a racemic acid using (R)-2-phenylpropan-1-amine proceeds as follows:

A racemic mixture of a chiral carboxylic acid, (R/S)-Acid, is treated with one equivalent of the pure chiral amine, (R)-Amine.

This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

Because these salts are diastereomers, they possess different solubilities in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution.

The crystallized salt is separated by filtration, providing it in a diastereomerically pure form.

Treatment of the purified salt with a strong acid breaks the ionic bond, regenerating the enantiomerically pure carboxylic acid and the ammonium (B1175870) salt of the chiral amine, which can be recovered.

This method is a practical and widely used industrial process for obtaining enantiopure compounds. rsc.org

Table 2: Principle of Chiral Resolution via Diastereomeric Salt Formation

| Reactants | Diastereomeric Salts Formed | Separation Method | Final Products |

| Racemic Acid [(R/S)-Acid] + Chiral Amine [(R)-Amine] | Salt 1: [(R)-Acid·(R)-Amine]Salt 2: [(S)-Acid·(R)-Amine] | Fractional Crystallization | Pure (R)-Acid + Recovered (R)-AminePure (S)-Acid (from mother liquor) |

Chemical Transformations and Derivatization Strategies for Synthetic Diversification

The synthetic utility of (R)-2-phenylpropan-1-amine is greatly expanded by the variety of chemical transformations that its primary amine group can undergo. These derivatization strategies allow chemists to convert a simple chiral building block into a diverse range of more complex structures for various applications, including the development of pharmaceutical candidates.

Common derivatization strategies focusing on the amine group include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form stable chiral amides. This is a fundamental transformation for creating peptide-like structures or modifying the molecule's properties.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This converts the primary amine into a secondary or tertiary amine, which can significantly alter the molecule's biological activity and physical properties.

Reductive Amination: Reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine. This is a powerful method for creating new carbon-nitrogen bonds.

Formation of Sulfonamides: Reaction with sulfonyl chlorides to produce chiral sulfonamides, a functional group present in many therapeutic agents.

These transformations leverage the nucleophilic character of the amine nitrogen, providing access to a broad chemical space from a single, enantiopure starting material. The ability to systematically modify the structure allows for the fine-tuning of molecular properties in drug discovery and materials science.

Future Research Directions and Emerging Methodologies for R 2 Phenylpropan 1 Amine Hydrochloride

Development of Highly Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of chiral amines. nih.gov Research is centered on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Biocatalysis: A primary focus is the use of enzymes as biocatalysts, which offer high stereoselectivity under mild, aqueous conditions. nih.govresearchgate.net This approach avoids the harsh conditions and heavy metal catalysts often used in traditional chemical synthesis. nih.gov Key enzymes in the synthesis of chiral amines include:

Transaminases (TAs): These enzymes are particularly valuable for synthesizing chiral amines from prochiral ketones. acs.orgresearchgate.net Engineered transaminases have been successfully used for the asymmetric synthesis of pharmaceutical intermediates. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are used in enzymatic reductive amination, a direct and green method for producing chiral amines. researchgate.net

Other Enzymes: Amine dehydrogenases (AmDHs) and monoamine oxidases (MAO-N) are also being explored and engineered for improved catalytic performance and substrate scope. nih.govacs.org

Cascade Reactions: Enzymatic cascades that combine multiple reaction steps in a single pot are gaining attention. acs.org These one-pot systems reduce the need for intermediate purification steps, saving time, resources, and reducing waste. For instance, combining carboxylic acid reductases (CARs) with reductive aminases allows for the direct conversion of carboxylic acids into chiral amines. researchgate.net

The development of these sustainable routes aims to create more cost-effective and environmentally friendly processes for producing compounds like (R)-2-phenylpropan-1-amine hydrochloride. acs.org

Advancements in Stereoselective Catalysis (Homogeneous and Heterogeneous)

Stereoselective catalysis is fundamental to producing single-enantiomer compounds. Research continues to yield more effective and selective catalysts for the synthesis of chiral amines.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of imines and enamines is a primary method for synthesizing chiral amines. nih.govacs.org Significant progress has been driven by the development of new chiral ligands. nih.gov

Homogeneous Catalysis: Iridium complexes with phosphino-oxazoline (PHOX) ligands have demonstrated high activity and enantioselectivity (up to 97% ee) in the asymmetric hydrogenation of N-aryl imines. nih.gov Similarly, ruthenium and rhodium catalysts are widely used. The design of novel P-stereogenic phosphines and N-heterocyclic carbene ligands continues to push the boundaries of efficiency and selectivity. nih.govacs.org

Heterogeneous Catalysis: While homogeneous catalysts are often more selective, heterogeneous catalysts offer advantages in terms of separation and reusability. Current research focuses on immobilizing chiral catalysts on solid supports, such as silica (B1680970), to create stable and recyclable systems for asymmetric hydrogenation. researchgate.net

The table below summarizes some advanced catalyst systems used in the synthesis of chiral amines.

| Catalyst Type | Metal | Chiral Ligand Example | Substrate Class | Typical Enantioselectivity (ee) |

| Homogeneous | Iridium (Ir) | Phosphino-oxazoline (PHOX) | N-Aryl Imines | Up to 97% nih.gov |

| Homogeneous | Rhodium (Rh) | P-chiral phosphines | Imines, Enamines | High |

| Heterogeneous | Rhodium (Rh) | Chiral nanoparticles on SiO2 | Prochiral ketones | Up to 67% researchgate.net |

These advancements aim to provide a broader toolbox of catalysts that can be tailored for specific synthetic challenges in producing enantiopure amines.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of chemical processes. researchgate.netresearchgate.net

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions, including yield and stereoselectivity, by analyzing reactants and conditions. researchgate.netmdpi.com This predictive power allows chemists to identify optimal reaction conditions—such as temperature, solvent, and catalyst—without extensive trial-and-error experimentation. researchgate.net

Catalyst Design: AI is also being applied to the de novo design of catalysts. acs.org By learning the relationship between a catalyst's structure and its performance, ML algorithms can propose new ligands or catalyst structures with enhanced activity and selectivity for specific transformations. researchgate.netnih.gov This data-driven approach can significantly reduce the time and effort required to discover high-performing catalysts. researchgate.net

The integration of AI and ML into chemical synthesis is expected to lead to more rapid, efficient, and innovative methods for producing compounds like this compound. mdpi.com

Exploration of Novel Analytical Techniques for Enhanced Chiral Analysis

Accurate determination of enantiomeric purity is crucial. While chiral chromatography is a well-established method, research is ongoing to develop faster, more sensitive, and more versatile analytical techniques. wikipedia.org

Advanced Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): The development of new chiral stationary phases (CSPs) remains a key area of research, enabling the separation of a wider range of chiral molecules. wikipedia.orgmdpi.com

Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a green alternative to HPLC, offering faster separations and reduced solvent consumption.

Gas Chromatography (GC): GC with chiral columns is a highly effective method for analyzing volatile chiral amines. researchgate.net

Mass Spectrometry (MS) Based Methods: Mass spectrometry is prized for its high sensitivity and specificity. nih.gov

Chiral Derivatization: One common strategy involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. nih.govacs.org These diastereomers can then be separated and quantified using standard, non-chiral chromatography coupled with MS. nih.govacs.org

Direct MS Analysis: More recent research focuses on direct enantiomeric discrimination using mass spectrometry, which could eliminate the need for chromatographic separation. acs.org This can be achieved through techniques like ion mobility-mass spectrometry (IM-MS) with chiral modifiers or by analyzing the kinetics of gas-phase reactions of chiral ions. acs.org

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. mdpi.com

The table below highlights some modern techniques for chiral analysis.

| Technique | Principle | Advantages |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP) | Broad applicability, well-established mdpi.com |

| Chiral GC | Separation on a chiral column | High resolution for volatile compounds researchgate.net |

| LC-MS/GC-MS with Chiral Derivatization | Conversion to diastereomers for separation and sensitive detection | High sensitivity and specificity nih.govacs.org |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | High efficiency, low sample consumption mdpi.com |

These emerging analytical methods promise to provide more robust and efficient quality control for the production of enantiomerically pure this compound.

Q & A

Advanced Research Question

- Radioligand Binding Assays : Compete with [3H]-dopamine at D2 receptors (Ki values < 100 nM reported in preliminary studies) .

- Molecular Docking : Simulate interactions with serotonin (5-HT2A) receptors using Schrödinger Suite; prioritize residues Asp155 and Ser159 for mutagenesis .